molecular formula C11H15NO2 B2820072 N-(3-hydroxyphenyl)pivalamide CAS No. 75151-82-5

N-(3-hydroxyphenyl)pivalamide

Cat. No. B2820072
CAS RN: 75151-82-5
M. Wt: 193.246
InChI Key: ICMIOUKQLCKMHC-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)pivalamide, also known as Propanamide, N- (3-hydroxyphenyl)-2,2-dimethyl-, is a chemical compound with the molecular formula C11H15NO2 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of N-(3-hydroxyphenyl)pivalamide consists of 29 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)pivalamide is a solid at room temperature. It has a molecular weight of 193.25 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Molecular Structure and Conformation

  • The compound N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]meth­yl}pyridin-2-yl)pivalamide has a non-planar molecular structure with pivalamide, pyridin, and hydroxy-methylphenyl moieties. It is stabilized by intramolecular N—H⋯N hydrogen bonds and linked in crystals by various hydrogen bonds. The tert-butyl group exhibits some disorder in its atomic positions (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Lithiation and Electrophilic Reactions

  • Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide with n-BuLi in anhydrous THF leads to high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This unexpected result contrasts with previous findings using t-BuLi (Smith, El‐Hiti, & Alshammari, 2012).

Antibacterial Properties

  • N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide and its derivatives show strong nucleophilic behavior and have been evaluated for antibacterial activity. Some compounds exhibit significant inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Cystic Fibrosis Therapy

  • N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) has been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Its analogues show significant variation in corrector activity based on molecular conformation and heteroatom placement (Yu et al., 2008).

Hydrolysis Methodology

  • A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This method is applied to 2-pivalamido-3H-pyrimidin-4-ones, among others, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Electrocatalytic Determination

  • A study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for electrocatalytic determination of glutathione in the presence of piroxicam. This innovative approach demonstrates the compound's utility in sensitive biosensing applications (Karimi-Maleh et al., 2014).

Corrosion Inhibition

  • New acrylamide derivatives, including compounds related to N-(3-hydroxyphenyl)pivalamide, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition activity for copper in nitric acid solutions, contributing to advancements in corrosion prevention technologies (Abu-Rayyan et al., 2022).

Enantioselective Synthesis

  • The enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides using copper-catalyzed hydroamination demonstrates the significance of the N-pivaloyl group in facilitating hydrocupration steps and suppressing β-elimination. This method aids in constructing chiral vicinal diamines under mild conditions (Ichikawa, Dai, & Buchwald, 2019).

Safety and Hazards

The safety information available indicates that N-(3-hydroxyphenyl)pivalamide may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(3-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMIOUKQLCKMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)pivalamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-amino-phenol (60 g, 6.55 mol) in 2 N NaOH (1 l), cooled to 10° C., pivaloyl chloride (68 ml, 0.55 mol) in toluene (200 ml) is added within 1 h. After stirring for 15 h at 25° C., the mixture is cooled to 0° C. and acidified to pH 1 with conc. HCl. Extraction with EtOAc washing with water, 10% NaHCO3, water, and brine, followed by drying (Na2SO4), evaporation of volatiles, and crystallization (EtOAc/hexanes) gives N-(3-hydroxy-phenyl)-2,2-dimethyl-propionamide. N-(3-Hydroxy-phenyl)-2,2-dimethyl-propionamide (49 g, 0.254 mol) in dichloromethane (1 l) is treated with dihydropyrane (66 ml, 0.762 mol) and pyridinium p-toluenesulfonate (957 mg, 3.8 mmol). After stirring for 6 days at 25° C., the solvent is removed and the residue crystallized from EtOAc/hexanes to give 2,2-dimethyl-N-[3-(tetrahydro-pyran-2-yloxy)-phenyl]-propionamide.
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